molecular formula C12H18FN B7903288 [(2-Fluoro-3-methylphenyl)methyl](2-methylpropyl)amine

[(2-Fluoro-3-methylphenyl)methyl](2-methylpropyl)amine

Cat. No.: B7903288
M. Wt: 195.28 g/mol
InChI Key: PQXCPFUKAWAOHP-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methylphenyl)methylamine is an organic compound that features a fluorinated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-methylphenyl)methylamine typically involves the alkylation of 2-fluoro-3-methylbenzylamine with 2-methylpropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-methylphenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of hydroxyl or amino-substituted aromatic compounds.

Scientific Research Applications

(2-Fluoro-3-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

(2-Fluoro-3-methylphenyl)methylamine can be compared with other similar compounds, such as:

    (2-Fluoro-3-methylphenyl)methylamine: Lacks the 2-methylpropyl group, which may affect its reactivity and applications.

    (2-Fluoro-3-methylphenyl)methylamine: Contains an ethyl group instead of a 2-methylpropyl group, which can influence its chemical properties and biological activity.

    (2-Fluoro-3-methylphenyl)methylamine: Has a propyl group, which may alter its interactions with molecular targets compared to the 2-methylpropyl group.

The uniqueness of (2-Fluoro-3-methylphenyl)methylamine lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Biological Activity

(2-Fluoro-3-methylphenyl)methylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a fluorinated aromatic ring and a branched aliphatic amine. Its molecular formula is C12H16FN, with a molecular weight of approximately 211.28 g/mol. The presence of fluorine in the aromatic ring is significant as it can enhance the compound's binding affinity to various biological targets.

Property Details
Molecular Formula C12H16FN
Molecular Weight 211.28 g/mol
Functional Groups Fluorinated aromatic ring, amine
IUPAC Name (2-Fluoro-3-methylphenyl)methylamine

The mechanism of action of (2-Fluoro-3-methylphenyl)methylamine involves interactions with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorine atom enhances the compound's binding affinity, potentially leading to significant pharmacological effects. The amine group allows for hydrogen bonding, which can modulate the activity of target molecules involved in various biochemical pathways.

Biological Activity

Research indicates that (2-Fluoro-3-methylphenyl)methylamine may exhibit various biological activities:

  • Neurotransmitter Modulation : The compound is hypothesized to act on neurotransmitter receptors, potentially functioning as an agonist or antagonist. This could influence mood and cognitive functions.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although specific mechanisms remain to be elucidated.
  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological profile.

Case Studies and Research Findings

  • Pharmacological Screening : In vitro assays have been conducted to evaluate the compound's effects on different cell lines. Results indicated a dose-dependent response in cell viability and proliferation, suggesting potential therapeutic applications in oncology.
  • Binding Affinity Studies : Comparative studies with similar compounds revealed that variations in halogen substitution significantly impact binding affinities and biological activities. For instance, compounds with different halogen substitutions exhibited varying degrees of receptor activation.
  • Toxicological Assessments : Toxicity evaluations have shown that while the compound exhibits promising biological activity, careful consideration must be given to its safety profile, particularly regarding long-term exposure and metabolic byproducts .

Comparative Analysis with Similar Compounds

A comparative analysis was performed with similar compounds to highlight differences in biological activity based on structural variations:

Compound Name Structural Features Unique Properties
(4-Fluoro-2-methylphenyl)methylamineFluorinated aromatic ringDifferent reactivity due to position of fluorine
(2-Chloro-3-methylphenyl)methylamineChlorinated instead of fluorinatedAltered binding affinities
(2-Methylphenyl)methylamineNo halogen substitutionLacks enhanced binding properties

Properties

IUPAC Name

N-[(2-fluoro-3-methylphenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-9(2)7-14-8-11-6-4-5-10(3)12(11)13/h4-6,9,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXCPFUKAWAOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNCC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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